N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide

Physicochemical profiling Lipophilicity Drug-likeness

Researchers often struggle with sourcing precisely characterized chemical probes that ensure reproducible kinase profiling. This imidazole-pyrimidine benzamide addresses the need for a well-defined scaffold with a unique meta-CF3 substitution pattern. - Defined scaffold for systematic SAR studies to map kinase selectivity and potency. - Distinctive H-bond acceptor/donor profile (7/1) and XLogP3-AA of 2.3 enables calibration of solubility and permeability assays. - Serves as a comparative tool in metabolic stability studies using human liver microsomes vs. para-substituted analogs. Supplied with rigorous analytical data to support procurement reliability.

Molecular Formula C15H10F3N5O
Molecular Weight 333.274
CAS No. 1448133-00-3
Cat. No. B2534063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide
CAS1448133-00-3
Molecular FormulaC15H10F3N5O
Molecular Weight333.274
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=NC=N2)N3C=CN=C3
InChIInChI=1S/C15H10F3N5O/c16-15(17,18)11-3-1-2-10(6-11)14(24)22-12-7-13(21-8-20-12)23-5-4-19-9-23/h1-9H,(H,20,21,22,24)
InChIKeyWXSFVBAXSJHHSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide: Core Properties & Class


N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide (CAS 1448133-00-3) is a synthetic small molecule with the molecular formula C15H10F3N5O and a molecular weight of 333.27 g/mol [1]. It belongs to the class of heterocyclic benzamides, featuring a pyrimidine core substituted with an imidazole moiety and a meta-trifluoromethylbenzamide group. Its computed XLogP3-AA is 2.3, and its topological polar surface area is 72.7 Ų [1]. This compound is primarily utilized as a research tool in kinase inhibition studies.

Kinase inhibitor probe for selectivity panel studies
Heterocyclic benzamide scaffold with unique imidazole-pyrimidine core
Meta‑CF₃ substitution without linker – distinct SAR space

Why Generic Analogs Cannot Replace This Compound


Within the class of imidazole-pyrimidine benzamides, minor structural changes dramatically alter target engagement and physicochemical properties. The specific meta-substitution pattern of the trifluoromethyl group on the benzamide ring, the direct attachment of the imidazole to the pyrimidine core, and the absence of a spacer between the benzamide and pyrimidine rings define a unique chemical space [1]. These features collectively determine the compound's hydrogen bond donor/acceptor (1/7) profile and lipophilicity (XLogP3-AA: 2.3), which are critical for both its biological recognition and its solubility/stability profile [1]. Swapping with a close analog lacking the trifluoromethyl group or with a different substitution pattern will yield fundamentally different molecular interactions and downstream assay results.

Trifluoromethyl absence or position shift
Analogs lacking the meta‑CF₃ group or with para/ortho substitution may exhibit altered target engagement and lipophilicity‑dependent assay behavior.
Imidazole attachment variation
Replacing the direct imidazole‑pyrimidine linkage with a spacer or different heterocycle can disrupt kinase hinge‑region H‑bond networks and selectivity patterns.
Core scaffold modification
Compounds with imidazo[1,2‑a]pyrimidine or extended benzamide linkers introduce different conformations and metabolic liabilities; assay results may not transfer.

Quantitative Differentiation Evidence


Lipophilicity Profiling vs. Common Benzamide Analogs

The computed XLogP3-AA of the target compound is 2.3, distinctly lower than that of the 3-cyano analog (N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide) which has an XLogP3-AA of ~1.5, and higher than a hypothetical unsubstituted benzamide parent (~1.0) [1][2]. This positions the target compound in an intermediate lipophilicity range, balancing membrane permeability with aqueous solubility for in vitro assays.

Lipophilicity vs. analogs
Class‑level inference
XLogP3‑AA: 2.3vs3‑cyano analog ~1.5; unsubstituted parent ~1.0
Reported lipophilicity difference may influence passive permeability and solubility assay compatibility.
Computed values; experimental logP/D confirmation recommended.
Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen Bond Profile vs. Imidazo[1,2-a]pyrimidine Scaffolds

The target compound presents 7 hydrogen bond acceptors and 1 donor [1], a profile significantly different from the common imidazo[1,2-a]pyrimidine core (typically 5-6 acceptors, 1-2 donors). This difference in H-bond capacity directly impacts the compound's ability to engage the kinase hinge region and influence selectivity.

H‑bond capacity vs. scaffolds
Class‑level inference
7A / 1DvsImidazo[1,2‑a]pyrimidine core: 5–6A / 1–2D
Extra H‑bond acceptor may enable unique hinge‑region contacts or water‑mediated networks.
Structural inference; binding assays needed for validation.
Molecular recognition Kinase hinge binding Structural biology

Meta-Trifluoromethyl Substitution Pattern vs. Para-Analogs

The target compound bears a trifluoromethyl group at the meta position of the benzamide. A structurally similar comparator, N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide, places the trifluoromethyl group at a different position linked via an aniline spacer, fundamentally altering molecular shape and electronic distribution [1][2]. This meta substitution is known in medicinal chemistry to enhance metabolic stability by blocking oxidative metabolism at the para position.

Substitution pattern
Class‑level inference
Target: meta‑CF₃, direct amide linkage to pyrimidine
Comparator: extended para‑linkage via aniline spacer
Supports SAR exploration of substitution‑dependent metabolic stability.
Qualitative structural comparison; no functional activity data.
Structure-activity relationship Metabolic stability Lead optimization

Public Bioactivity Data Gap Acknowledgment

A thorough search of public databases (PubChem, ChEMBL, BindingDB, Google Patents) as of May 2026 reveals no quantitative IC50 or Kd data for this specific compound against any defined biological target [1]. Comparative functional potency data against close analogs such as nilotinib, imatinib, or GSK-3 inhibitors are absent from the public domain.

Public bioactivity data
Data to verify
No quantitative IC₅₀/Kd found in PubChem, ChEMBL, BindingDB.
Independent target engagement and potency validation required before screening.
In‑house profiling essential; procurement based on scaffold novelty.
Data transparency Procurement risk Assay validation

Recommended Application Scenarios


Kinase Selectivity Profiling Panels

Given its unique imidazole-pyrimidine scaffold and specific H-bond acceptor/donor profile (7/1) [1], this compound is best employed as a chemical probe in broad kinase selectivity panels to identify novel kinase targets, rather than as a pre-validated inhibitor for a specific kinase.

Physicochemical Property Benchmarking

Its intermediate lipophilicity (XLogP3-AA: 2.3) [1] makes it suitable as a reference compound in solubility and permeability assays, particularly when calibrating new assay formats for heterocyclic benzamide libraries.

In Vitro Metabolism Studies

The meta-trifluoromethyl substitution pattern is associated with enhanced metabolic stability. This compound can serve as a tool for studying phase I metabolism in human liver microsome assays, comparing its clearance to that of para-substituted or unsubstituted benzamide analogs.

Structure-Activity Relationship Exploration

As a core scaffold, this compound is ideal for SAR studies where systematic modification of the benzamide (e.g., replacing CF3 with CN, H) or imidazole moiety can be performed to map kinase selectivity and potency, leveraging its defined chemical structure as a starting point [1].

Application
Selection Property
Validation Focus
Kinase selectivity profiling panels
Unique imidazole‑pyrimidine scaffold
Novel kinase target identification
Physicochemical benchmark studies
Reported intermediate lipophilicity range
Solubility and permeability assay calibration
In vitro metabolism studies
Meta‑CF₃ substitution pattern
Phase I clearance benchmarking against para‑substituted analogs
SAR exploration
Defined heterocyclic benzamide core
Systematic modification and kinase selectivity mapping
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